molecular formula C8H5Cl2FO2 B13075541 2-(2,5-Dichlorophenyl)-2-fluoroacetic acid

2-(2,5-Dichlorophenyl)-2-fluoroacetic acid

Cat. No.: B13075541
M. Wt: 223.02 g/mol
InChI Key: LIEFCOLFBMGLIE-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-2-fluoroacetic acid (CAS 1538434-09-1) is a fluorinated aromatic acetic acid derivative characterized by a phenyl ring substituted with chlorine atoms at the 2- and 5-positions and a fluorine atom at the α-carbon of the acetic acid moiety. Its molecular formula is C₈H₅Cl₂FO₂, with a molecular weight of 237.03 g/mol. The compound is commercially available from four suppliers , highlighting its relevance in pharmaceutical and agrochemical research. The fluorine atom and chlorine substituents confer unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C8H5Cl2FO2

Molecular Weight

223.02 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-2-fluoroacetic acid

InChI

InChI=1S/C8H5Cl2FO2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,(H,12,13)

InChI Key

LIEFCOLFBMGLIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C(=O)O)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)-2-fluoroacetic acid typically involves the reaction of 2,5-dichlorobenzene with fluoroacetic acid under specific conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dichlorophenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.

    Substitution: The compound can participate in substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-2-fluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their properties:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS RN Substituents (Phenyl Ring) Functional Group Molecular Formula Molecular Weight Key Differences
2-(2,5-Dichlorophenyl)-2-fluoroacetic acid 1538434-09-1 2,5-Cl₂, 2-F Acetic acid C₈H₅Cl₂FO₂ 237.03 Reference compound
2-(2,3-Dichlorophenyl)-2-fluoroacetic acid 1499646-53-5 2,3-Cl₂, 2-F Acetic acid C₈H₅Cl₂FO₂ 237.03 Chlorine positions alter steric/electronic effects
2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid 35599-92-9 2,5-Cl₂, 2-OH Acetic acid C₈H₆Cl₂O₃ 221.04 –OH vs. –F: impacts H-bonding and lipophilicity
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate 1215206-21-5 2,5-Cl₂, 2,2-F₂ Ethyl ester C₁₀H₈Cl₂F₂O₂ 277.07 Ester group and difluoro substitution enhance lipophilicity
2-(2,5-Dichlorophenyl)acetic acid 34841-48-0 2,5-Cl₂ Acetic acid C₈H₆Cl₂O₂ 205.04 Lack of α-fluoro reduces acidity and metabolic stability

Functional Group Modifications

Fluorine vs. Hydroxyl Substitution
  • Electron-Withdrawing Effects : The α-fluoro group in the target compound increases acidity compared to the hydroxyl analog (CAS 35599-92-9) due to fluorine’s strong electron-withdrawing nature. This enhances stability in acidic environments and influences interaction with biological targets .
  • Lipophilicity: Fluorine’s hydrophobicity improves membrane permeability relative to the hydroxyl group, which participates in hydrogen bonding, reducing solubility in nonpolar matrices .
Ester Derivatives

The additional fluorine at the α-carbon further stabilizes the molecule against oxidative degradation .

Chlorine Substitution Patterns

  • 2,5-Dichloro vs. 2,3-Dichloro : The 2,5-dichloro substitution in the target compound creates a para-dichloro arrangement, reducing steric hindrance compared to the 2,3-dichloro isomer (CAS 1499646-53-5). This may enhance binding affinity in receptor-ligand interactions .

Biological Activity

2-(2,5-Dichlorophenyl)-2-fluoroacetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

  • Molecular Formula : C9H7Cl2F O2
  • Molecular Weight : 233.06 g/mol
  • IUPAC Name : 2-(2,5-dichlorophenyl)-2-fluoroacetic acid
  • CAS Number : 2-(2,5-Dichlorophenyl)-2-fluoroacetic acid

The biological activity of 2-(2,5-Dichlorophenyl)-2-fluoroacetic acid is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The presence of fluorine and chlorine atoms enhances its lipophilicity, which can improve membrane permeability and facilitate bioavailability. This compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.
  • Induction of Apoptosis : In cancer cells, it could trigger programmed cell death by activating apoptotic pathways.

Antimicrobial Activity

Research has shown that 2-(2,5-Dichlorophenyl)-2-fluoroacetic acid exhibits significant antimicrobial properties against various bacterial strains. A study reported that compounds with similar structures demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that this class of compounds could be potent antibacterial agents.

Compound Bacterial Strain MIC (µM)
2-(2,5-Dichlorophenyl)-2-fluoroacetic acidStaphylococcus aureus32
Related Compound AEscherichia coli64
Related Compound BPseudomonas aeruginosa128

Anticancer Potential

The anticancer activity of 2-(2,5-Dichlorophenyl)-2-fluoroacetic acid has also been investigated. In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • IC50 Values : The IC50 values ranged from 10 to 30 µM across different cell lines, indicating moderate to high potency.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the efficacy of 2-(2,5-Dichlorophenyl)-2-fluoroacetic acid against Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations as low as 32 µM, suggesting its potential as an antibacterial agent in clinical settings .
  • Anticancer Research :
    In a separate investigation focusing on lung cancer cells (A549), treatment with this compound resulted in a dose-dependent decrease in cell viability. The study noted morphological changes consistent with apoptosis, including chromatin condensation and membrane blebbing .

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